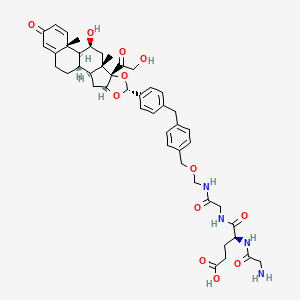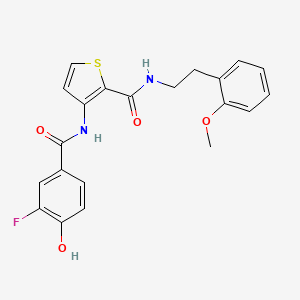
PROTAC GDI2 Degrader-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC GDI2 Degrader-1 involves the conjugation of a ligand that binds to GDI2 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for synthesizing PROTACs typically involve multi-step organic synthesis, including amide bond formation, esterification, and click chemistry .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput purification methods. The production process would need to ensure high purity and yield, as well as compliance with regulatory standards for pharmaceutical manufacturing .
化学反応の分析
Types of Reactions
PROTAC GDI2 Degrader-1 primarily undergoes reactions related to its mechanism of action, including:
Ubiquitination: The compound facilitates the transfer of ubiquitin molecules to GDI2, marking it for degradation by the proteasome.
Proteasomal Degradation: Following ubiquitination, GDI2 is recognized and degraded by the 26S proteasome.
Common Reagents and Conditions
E3 Ubiquitin Ligase Ligands: These ligands are crucial for recruiting the E3 ubiquitin ligase to the target protein.
Major Products Formed
The major product formed from the reaction of this compound is the ubiquitinated form of GDI2, which is subsequently degraded into smaller peptides by the proteasome .
科学的研究の応用
PROTAC GDI2 Degrader-1 has several scientific research applications, including:
Protein Degradation Studies: As a PROTAC, this compound is used to study the mechanisms of targeted protein degradation and the role of specific proteins in various cellular processes.
Drug Discovery: This compound serves as a lead compound for developing new therapeutics that target GDI2 and other similar proteins.
作用機序
PROTAC GDI2 Degrader-1 exerts its effects by inducing the degradation of GDI2 through the ubiquitin-proteasome system. The compound binds to GDI2 and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the transfer of ubiquitin molecules to GDI2, marking it for degradation by the proteasome . The degradation of GDI2 disrupts its function, leading to antitumor effects in cancer cells that overexpress this protein .
類似化合物との比較
Similar Compounds
PROTAC IRAK3 Degrader-1: A selective and potent degrader of interleukin-1 receptor-associated kinase 3, demonstrating significant antitumor activity.
PROTAC TTK Degrader-2: A potent degrader of threonine tyrosine kinase, showing effective target degradation and anticancer activity.
Uniqueness
PROTAC GDI2 Degrader-1 is unique in its ability to selectively degrade GDI2, a protein implicated in cancer progression. Its high specificity and potency make it a valuable tool for studying the role of GDI2 in cancer and developing targeted therapies .
特性
分子式 |
C59H81N7O9 |
|---|---|
分子量 |
1032.3 g/mol |
IUPAC名 |
(2R)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[2-[4-[[(2S,4S,11bR)-9,10-bis[(3,5-dimethylphenyl)methoxy]-2-hydroxy-4-methyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-yl]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-4-methylpentanamide |
InChI |
InChI=1S/C59H81N7O9/c1-39(2)23-52(62-58(69)56(67)51(60)30-45-11-9-8-10-12-45)57(68)61-14-17-71-19-21-73-22-20-72-18-16-65-36-49(63-64-65)34-59(70)33-44(7)66-15-13-48-31-54(74-37-46-26-40(3)24-41(4)27-46)55(32-50(48)53(66)35-59)75-38-47-28-42(5)25-43(6)29-47/h8-12,24-29,31-32,36,39,44,51-53,56,67,70H,13-23,30,33-35,37-38,60H2,1-7H3,(H,61,68)(H,62,69)/t44-,51+,52+,53+,56-,59+/m0/s1 |
InChIキー |
MJHIWLXBPBFJAP-UROWPWKKSA-N |
異性体SMILES |
C[C@H]1C[C@](C[C@H]2N1CCC3=CC(=C(C=C23)OCC4=CC(=CC(=C4)C)C)OCC5=CC(=CC(=C5)C)C)(CC6=CN(N=N6)CCOCCOCCOCCNC(=O)[C@@H](CC(C)C)NC(=O)[C@H]([C@@H](CC7=CC=CC=C7)N)O)O |
正規SMILES |
CC1CC(CC2N1CCC3=CC(=C(C=C23)OCC4=CC(=CC(=C4)C)C)OCC5=CC(=CC(=C5)C)C)(CC6=CN(N=N6)CCOCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC7=CC=CC=C7)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)




![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)




